Product packaging for dUDP trianion(Cat. No.:)

dUDP trianion

Cat. No.: B1262458
M. Wt: 385.14 g/mol
InChI Key: QHWZTVCCBMIIKE-SHYZEUOFSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The dUDP trianion, or deoxyuridine-5'-diphosphate, is a nucleotide derivative that serves as a critical reagent in biochemical research. It is structurally characterized as a pyrimidine 2'-deoxyribonucleoside diphosphate . This compound is integral to studies of nucleotide metabolism and enzymatic pathways, acting as a substrate for various enzymes such as deoxyuridine 5'-triphosphate nucleotidohydrolase and dTTP/UTP pyrophosphatase, which are involved in maintaining cellular nucleotide pools . Its primary research applications include investigating the mechanisms of DNA repair, understanding enzyme kinetics, and exploring pathways in nucleotide synthesis and catabolism. This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not subject to the regulatory requirements for in vitro diagnostic (IVD) devices . They are not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition , and must not be used for human clinical diagnostics or personal applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N2O11P2-3 B1262458 dUDP trianion

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N2O11P2-3

Molecular Weight

385.14 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1

InChI Key

QHWZTVCCBMIIKE-SHYZEUOFSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O

Origin of Product

United States

De Novo Biosynthesis Pathways of Dudp Trianion

Ribonucleotide Reductase (RNR)-Mediated Formation of dUDP Trianion from Uridine (B1682114) Diphosphate (B83284) (UDP)

The principal pathway for the de novo synthesis of dUDP involves the direct reduction of the ribonucleotide Uridine Diphosphate (UDP). wikipedia.orglibretexts.org This reaction is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orglibretexts.org

Enzymatic Conversion of Ribonucleoside Diphosphates to Deoxyribonucleoside Diphosphates

Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs) by reducing the 2'-hydroxyl group of the ribose sugar to a hydrogen atom. diva-portal.org This process is essential for providing the precursors for DNA synthesis. uniprot.org The substrates for RNR include ADP, GDP, CDP, and UDP, which are converted to dADP, dGDP, dCDP, and dUDP, respectively. libretexts.org

The reaction mechanism of RNR is complex and involves a free radical. wikipedia.org In Class I RNRs, the enzyme is composed of two subunits, R1 (or α) and R2 (or β). nih.govfrontiersin.org The R1 subunit contains the catalytic site where the reduction of the ribonucleotide occurs, while the R2 subunit houses a stable tyrosyl free radical essential for initiating the catalytic process. frontiersin.orgmdpi.com The free radical is transferred over a significant distance from the R2 subunit to the active site in the R1 subunit to generate a thiyl radical, which is directly involved in the reduction of the ribonucleotide. frontiersin.orgmdpi.com The electrons required for the reduction are ultimately donated by thioredoxin, which becomes oxidized in the process. wikipedia.org

Substrate Specificity and Catalytic Mechanism of RNR for UDP Reduction

The activity and substrate specificity of RNR are tightly regulated by a sophisticated allosteric mechanism to ensure a balanced supply of the four dNTPs for DNA synthesis. libretexts.orgbrainly.com This regulation occurs at two distinct allosteric sites on the R1 subunit: the activity site and the specificity site. diva-portal.orguniprot.org

Specifically for the reduction of UDP:

Activation by ATP: When ATP binds to the specificity site, it promotes the reduction of pyrimidine (B1678525) ribonucleotides, namely CDP and UDP. nih.govresearchgate.net

Inhibition by dTTP: The binding of deoxythymidine triphosphate (dTTP) to the specificity site inhibits the reduction of both CDP and UDP. brainly.comresearchgate.net This feedback mechanism helps to maintain the balance between pyrimidine and purine (B94841) deoxyribonucleotides. While inhibiting pyrimidine reduction, dTTP binding actually stimulates the reduction of GDP. nih.govresearchgate.net

The catalytic mechanism for the reduction of UDP to dUDP follows the general mechanism of RNR. A tyrosyl radical is generated in the R2 subunit and transferred to a cysteine residue in the active site of the R1 subunit. This cysteine radical initiates the reduction of the ribose ring of UDP, leading to the removal of the 2'-hydroxyl group and the formation of dUDP. The enzyme is then returned to its active state by a series of electron transfers involving thioredoxin.

Alternative Routes to this compound in Specific Organisms

While the RNR-mediated reduction of UDP is the primary route for dUDP synthesis, some organisms have alternative pathways that can contribute to the dUDP pool, particularly under specific conditions.

The dUDP Pathway in Escherichia coli

In Escherichia coli, while the main pathway for thymidylate (dTMP) synthesis proceeds through dCTP, a significant portion is also thought to occur via the dUDP pathway. nih.gov In this pathway, UDP is reduced to dUDP by ribonucleotide reductase. nih.gov The resulting dUDP can then be phosphorylated to dUTP, which is subsequently hydrolyzed by dUTPase to produce dUMP, the direct precursor for thymidylate synthetase. nih.gov Although the dUDP pathway is generally considered a secondary route to dTMP synthesis in E. coli, it becomes more significant when the primary dCTP pathway is compromised. nih.gov

Table 2: Compounds Mentioned in This Article

Compound Name
2'-deoxyuridine (B118206) 5'-diphosphate
Uridine Diphosphate (UDP)
Adenosine (B11128) diphosphate (ADP)
Guanosine diphosphate (GDP)
Cytidine diphosphate (CDP)
Deoxyadenosine (B7792050) diphosphate (dADP)
Deoxyguanosine diphosphate (dGDP)
Deoxycytidine diphosphate (dCDP)
Deoxyuridine diphosphate (dUDP)
Adenosine triphosphate (ATP)
Deoxyadenosine triphosphate (dATP)
Deoxythymidine triphosphate (dTTP)
Deoxycytidine triphosphate (dCTP)
Deoxyuridine triphosphate (dUTP)
Deoxyuridine monophosphate (dUMP)
Thymidylate (dTMP)
Carbamoyl aspartate
Orotic acid
Orotidyl monophosphate (OMP)
Uridine monophosphate (UMP)
Uridine triphosphate (UTP)
Phosphoribosylpyrophosphate (PRPP)
Glutamine
Carbon dioxide
Aspartate
Dihydrofolate
Tetrahydrofolate
Leflunomide
Methotrexate
Aminopterin
UDP-glucose
UDP-N-acetyl-d-glucosamine
UDP-2-acetamide-2,6-dideoxy-β-l-arabinos-hex-4-ulose
UDP-N-acetylquinovosamine
UDP-N-acetyl-d-glucosaminuronic acid
UDP-N-acetyl-d-xylosamine
Quercetin 3-O-(N-acetyl) quinovosamine
Quercetin 3-O-(N-acetyl) xylosamine
Luteolin O-(N-acetyl)glucosaminuronic acid
Hyperoside (quercetin 3-O-galactoside)
Quercetin
UDP-galactose
Sucrose (B13894)
3-nitrotyrosine
Inosine 5′-monophosphate (IMP)
5-aminoimidazole nucleotide (AIR)
Glycine
Formate
This compound
Ribonucleoside diphosphates
Deoxyribonucleoside diphosphates
Deoxyribonucleoside triphosphates (dNTPs)
Ribonucleoside 5'-diphosphates
Deoxyribonucleoside 5'-diphosphates
Ribonucleoside 5'-triphosphates
Deoxyribonucleoside 5'-triphosphates
Pyrimidine deoxyribonucleotides
Purine deoxyribonucleotides
Pyrimidine ribonucleotides
Purine ribonucleotides
Pyrimidine nucleotides
Purine nucleotides
Nucleoside diphosphates
Deoxynucleoside diphosphates
Deoxynucleoside triphosphates
Ribonucleotides
Deoxyribonucleotides
Nucleotides
Nucleoside di- and triphosphates
Deoxyribonucleoside di- and triphosphates
Ribonucleoside di-and triphosphates
Nucleoside diphosphate kinases
Thymidylate synthetase
CTP synthase
Dihydrofolate reductase
UDP-glucose 1-phosphate uridylyltransferase
Phosphoglucomutase
Phosphoglucoisomerase
L-glutamate d-fructose 6-phosphate aminotransferase
Phophoglucosamine mutase
Glucosamine-1-phosphate acetyltransferase
UDP-N-acetylglucosamine 6-dehydrogenase
UDP-N-acetylxylosamine synthase
UDP-N-acetylglucosamine C4,6-dehydratase
UDP-4-reductase
UDP-dependent glycosyltransferases (UGTs)
UDP-glucose epimerase
Sucrose phosphorylase
Uridylyltransferase
Carbamoyl phosphate (B84403) synthase Ⅱ (CPS Ⅱ)
Aspartate carbamoylase (ATCase)
Nucleoside monophosphate kinases (NMPs)
Nucleoside diphosphokinase (NDPK)
Thymidylate kinase
dCMP deaminase
Glutathione reductase
Glutaredoxin
CMP kinase
NudG
Intein
Chitin binding domain
2-mercaptoethanesulfonic acid (MESNA)
Smt3
Spy cyclized enzymes
Ribonucleotide-diphosphate reductase subunit M2 B (RRM2B)
Ribonucleotide reductase subunit M1 (RRM1)
Ribonucleotide reductase subunit M2 (RRM2)
p53R2
NrdE
NrdF2
NrdF1
NrdZ
NrdR
NrdG
NrdD
GalU
Pgm
GalE
Basp
UgpA
PhUGT
AtUGT78D2
UGT76G1
GlmS
GlmM
GlmU
Ugd
DeoA
Dcd
Dut
Ndk
PykA
PykF
YfbR
Cmk
Rir1_arath
RNR1
RNR2
R1
R2
α
β
M1
M2
TXN
dcd
deoA
dut
ndk
pykA
pykF
yfbR
cmk
galU
pgm
pgi
glmS
glmM
glmU
Pdeg
Preq
nrdE
nrdF2
nrdF1
nrdZ
nrdR
nrdG
nrdD
RRM1
RRM2
RRM2B
p53R2
RNR
RNR1
RNR2
R1
R2
M1
M2
α
β
TXN
UGTs
GalE
Pgm
GalU
Basp
UgpA
PhUGT
AtUGT78D2
UGT76G1
CPS Ⅱ
ATCase
NMPs
NDPK
DHFR
MESNA
Smt3
Spy
NudG
Intein
Chitin
Thioredoxin
Glutathione
Glutaredoxin
CMP
dCMP
dCDP
dCTP
dUTP
dUMP
dTMP
dTDP
dTTP
UDP
dUDP
UTP
CTP
CDP
dCDP
ADP
dADP
GDP
dGDP
ATP
dATP
GTP
dGTP
OMP
UMP
PRPP
CO2
H2O
NAD+
DHF
THF
Methylene THF
Leflunomide
Methotrexate
Aminopterin
UDP-glucose
UDP-galactose
Sucrose
Quercetin
Hyperoside
Luteolin
Steviol glycosides
Organic acids
CGA
3-nitrotyrosine
IMP
AIR
Glycine
Formate
Glutamine
Aspartate
Carbamoyl phosphate
Carbamoyl aspartate
Orotic acid
Orotidyl monophosphate
Uridine monophosphate
Uridine diphosphate
Uridine triphosphate
Cytidine triphosphate
Deoxyuridine diphosphate
Deoxyuridine monophosphate
Deoxythymidylate
Deoxythymidine diphosphate
Deoxythymidine triphosphate
Dihydrofolate
Tetrahydrofolate
Methylene tetrahydrofolate
UDP-N-acetyl-d-glucosamine
UDP-2-acetamide-2,6-dideoxy-β-l-arabinos-hex-4-ulose
UDP-N-acetylquinovosamine
UDP-N-acetyl-d-glucosaminuronic acid
UDP-N-acetyl-d-xylosamine
Quercetin 3-O-(N-acetyl) quinovosamine
Quercetin 3-O-(N-acetyl) xylosamine
Luteolin O-(N-acetyl)glucosaminuronic acid

Metabolic Interconversions and Fates of Dudp Trianion

Phosphorylation of dUDP Trianion to Deoxyuridine Triphosphate (dUTP)

The initial and pivotal step in the metabolic cascade of dUDP is its phosphorylation to form deoxyuridine triphosphate (dUTP). ontosight.ai This reaction is a key control point, channeling dUDP towards the synthesis of thymidine (B127349) nucleotides required for DNA.

Role of Nucleoside Diphosphate (B83284) Kinase (NDK) in dUTP Generation

The conversion of dUDP to dUTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDK). ontosight.aiontosight.ai NDK facilitates the transfer of a gamma-phosphate group from a nucleoside triphosphate, typically ATP, to dUDP. ontosight.ai This enzymatic action elevates the energy state of the nucleotide, preparing it for subsequent metabolic steps. NDK is a ubiquitous enzyme that plays a major role in the synthesis of all nucleoside triphosphates, not just dUTP. hmdb.ca Several isoforms of NDK exist, including mitochondrial and cytosolic versions, highlighting the importance of dUTP production in various cellular compartments. hmdb.ca

Subsequent Conversion of dUTP to dUMP by dUTPase

Following its synthesis, dUTP is rapidly hydrolyzed to deoxyuridine monophosphate (dUMP) and pyrophosphate by the enzyme dUTPase (deoxyuridine 5'-triphosphate nucleotidohydrolase). ontosight.aidrugbank.com This step is crucial for two main reasons: it produces dUMP, the direct precursor for thymidine nucleotide synthesis, and it simultaneously lowers the intracellular concentration of dUTP. drugbank.com By minimizing dUTP levels, dUTPase prevents the erroneous incorporation of uracil (B121893) into DNA, a potentially mutagenic event. hmdb.cadrugbank.com

Contribution of dUMP to Deoxythymidine Monophosphate (dTMP) Synthesis

The dUMP generated from the dUTPase reaction serves as the substrate for the synthesis of deoxythymidine monophosphate (dTMP), a fundamental building block of DNA. ontosight.aiwikipedia.org

Thymidylate Synthase Activity and Methylation of dUMP

The conversion of dUMP to dTMP is a methylation reaction catalyzed by the enzyme thymidylate synthase. ontosight.aiontosight.ai This enzyme transfers a methyl group from the cofactor N5,N10-methylenetetrahydrofolate to the C5 position of the uracil ring of dUMP. ontosight.ai This methylation is the defining step that transforms a uracil-based deoxyribonucleotide into a thymine-based one, thereby producing the specific precursor for DNA synthesis. ontosight.ai

Integration within Pyrimidine (B1678525) Nucleotide Metabolism

The metabolic pathway of this compound is intricately woven into the larger framework of pyrimidine nucleotide metabolism. ontosight.ainih.gov The synthesis of dUDP itself can occur through the reduction of uridine (B1682114) diphosphate (UDP) by ribonucleoside diphosphate reductase. camelsandcamelids.com The entire process is tightly regulated through feedback mechanisms and allosteric control of the involved enzymes to ensure a balanced supply of deoxynucleotide triphosphates (dNTPs) for DNA replication and repair. ontosight.ai Dysregulation of this pathway has been linked to various diseases, underscoring its importance in cellular homeostasis. ontosight.ai

Enzymology and Mechanistic Insights into Dudp Trianion Interactions

Structural Basis of Ribonucleotide Reductase (RNR) Interaction with dUDP Trianion

Ribonucleotide Reductase (RNR) is the central enzyme responsible for the de novo synthesis of deoxyribonucleotides, catalyzing the reduction of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. The interaction of the this compound's precursor, uridine (B1682114) diphosphate (B83284) (UDP), with RNR is a highly regulated process, ensuring a balanced supply of pyrimidine (B1678525) deoxyribonucleotides for DNA synthesis. nih.govwikipedia.org

The structural basis for this interaction lies within the complex architecture of the RNR enzyme, which in many organisms, including humans and E. coli, is a class Ia RNR composed of two subunits: a large catalytic subunit (α or R1) and a smaller radical-generating subunit (β or R2). nih.gov The catalytic subunit houses the active site where substrate reduction occurs, as well as two allosteric sites: the specificity site (s-site) and the activity site (a-site). nih.gov

The binding and reduction of UDP is primarily controlled by the s-site. acs.org When adenosine (B11128) triphosphate (ATP) or deoxyadenosine (B7792050) triphosphate (dATP) binds to the s-site, it induces a conformational change in the enzyme that favors the binding of pyrimidine substrates, namely CDP and UDP, at the catalytic site. nih.govwikipedia.orgacs.orgpnas.orgresearchgate.net This allosteric regulation is crucial for maintaining the appropriate balance of the four dNTPs. acs.org

A key structural element in mediating this specificity is a flexible region known as "loop 2". acs.org Crystallographic and cryo-electron microscopy (cryo-EM) studies of RNR from various organisms, including E. coli and Saccharomyces cerevisiae, have revealed that the conformation of loop 2 is directly influenced by the effector molecule bound at the s-site. elifesciences.org When ATP or dATP is bound, loop 2 adopts a conformation that creates a binding pocket in the active site that is sterically and electrostatically favorable for UDP. elifesciences.org For instance, in E. coli RNR, the binding of dATP to the s-site positions a glutamine residue (Gln294) in loop 2 to form a hydrogen bond with the O2 of the uracil (B121893) base, thereby promoting UDP binding. elifesciences.org

Upon binding, the UDP substrate is oriented in the catalytic site for the reduction of the 2'-hydroxyl group of the ribose sugar. nih.gov This reaction proceeds through a complex free-radical mechanism initiated by a tyrosyl radical in the β subunit. nih.gov The active site contains conserved cysteine residues that are essential for catalysis. nih.gov The structure of human RNR in a dATP-inhibited state has been determined at near-atomic resolution, providing further insights into the conformational changes that regulate substrate access to the active site. acs.org

Enzyme Specificity and Kinetic Parameters for this compound as a Substrate

As the direct product of UDP reduction, the interaction of the this compound with Ribonucleotide Reductase (RNR) is fundamentally linked to the enzyme's specificity and kinetic parameters for its ribonucleotide precursor. The efficiency with which RNR processes UDP is a critical factor in the de novo synthesis of thymidine (B127349) nucleotides. This specificity is not absolute and is dynamically regulated by allosteric effectors. ufl.edu

In the presence of the allosteric activator ATP, RNR exhibits a significant activity towards UDP. For instance, the RNR from E. coli has a reported K_m value of 220 µM for UDP when ATP is the effector. The binding of ATP or dATP to the specificity site enhances the enzyme's affinity for pyrimidine substrates like UDP. acs.org

However, the kinetic parameters can vary significantly between different organisms and under the influence of different allosteric effectors. For example, the RNR from Trypanosoma brucei demonstrates a high catalytic efficiency (k_cat/K_m) for CDP reduction in the presence of dATP, which also directs UDP reduction. nih.gov In contrast, for the RNR from Bacillus subtilis, while ATP and low concentrations of dATP stimulate pyrimidine reduction, the enzyme exhibits Michaelis-Menten kinetics with pyrimidine substrates but not with purine (B94841) substrates. pnas.org

The following table summarizes some of the reported kinetic parameters for UDP reduction by RNR from different sources, highlighting the influence of allosteric effectors.

Enzyme SourceAllosteric EffectorSubstrateK_m (µM)k_cat (s⁻¹)V_max (nmol/min/mg)Reference
Escherichia coliATPUDP220-- acs.org
Saccharomyces cerevisiaeATPCDP--2250 uniprot.org
Trypanosoma bruceidATPCDP/UDPHigh affinityHigh- nih.gov
Bacillus subtilisATP/dATP (<5 µM)UDPFollows Michaelis-Menten-- pnas.org
Varicella Zoster VirusNone (constitutive)CDP0.88 (K_i for UDP)-- nih.gov

It is important to note that UDP can also act as a competitive inhibitor for the reduction of other substrates. For the Varicella Zoster Virus RNR, UDP competitively inhibits CDP reduction with a K_i of 20 µM. nih.gov The relative k_cat/K_m values for the four substrates (ADP, GDP, CDP, and UDP) can differ by over 1000-fold depending on the bound effector, underscoring the tight and dynamic control of dNTP pool synthesis. ufl.edu

Roles of Related Enzymes in Nucleotide Interconversion (e.g., NDK, dUTPase, Thymidylate Synthase)

The metabolic fate of the this compound is orchestrated by a series of enzymes that channel it towards the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA.

Nucleoside Diphosphate Kinase (NDK)

Once formed from the reduction of UDP by RNR, dUDP can be a substrate for Nucleoside Diphosphate Kinase (NDK). NDKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. researchgate.net In this context, NDK phosphorylates dUDP to form deoxyuridine triphosphate (dUTP).

NDK + dUDP + ATP ⇌ dUTP + ADP

NDKs generally exhibit broad substrate specificity, acting on both ribonucleotides and deoxyribonucleotides, as well as purines and pyrimidines. However, the affinity for different substrates can vary. For example, polyphosphate kinase (PPK) in E. coli, which has NDK-like activity, shows a preference for ADP and GDP over UDP and CDP.

dUTPase

The product of the NDK-catalyzed reaction, dUTP, is a potentially mutagenic molecule if incorporated into DNA. To prevent this, the enzyme deoxyuridine triphosphatase (dUTPase) plays a crucial housekeeping role. dUTPase specifically hydrolyzes dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate (PPi). researchgate.net

dUTPase + dUTP + H₂O → dUMP + PPi

This reaction serves two vital purposes: it minimizes the cellular concentration of dUTP, thereby preventing its incorporation into DNA by DNA polymerases, and it produces the substrate, dUMP, for the next step in thymidylate synthesis. researchgate.net The high efficiency and specificity of dUTPase are critical for maintaining genome integrity.

Thymidylate Synthase (TS)

The final step in the de novo synthesis of thymidylate is catalyzed by Thymidylate Synthase (TS). This enzyme methylates dUMP to form deoxythymidine monophosphate (dTMP). nih.gov The methyl group is donated by N⁵,N¹⁰-methylenetetrahydrofolate. nih.gov

Thymidylate Synthase + dUMP + N⁵,N¹⁰-methylenetetrahydrofolate → dTMP + dihydrofolate

dTMP is then sequentially phosphorylated by thymidylate kinase and NDK to form deoxythymidine diphosphate (dTDP) and finally dTTP, which is then available for DNA synthesis. The inhibition of thymidylate synthase is a key target for certain anticancer drugs. nih.gov

Regulation of Dudp Trianion Metabolic Pathways

Allosteric Regulation of Ribonucleotide Reductase (RNR) Activity by Nucleotides

Class I RNRs, which include the human enzyme, possess a large catalytic subunit (termed α or R1) and a smaller radical-generating subunit (β or R2). diva-portal.orgnih.gov The large subunit contains the catalytic site where ribonucleotide reduction occurs, along with two separate allosteric sites: the activity site (a-site) and the specificity site (s-site). acs.orgdiva-portal.org

Specificity Site (s-site): The s-site is located at the interface of the α subunit dimer and determines which of the four ribonucleoside diphosphate (B83284) substrates (CDP, UDP, GDP, ADP) will be reduced. diva-portal.orgvirginia.edu The binding of different nucleotide effectors (ATP, dATP, dGTP, or dTTP) to the s-site induces specific conformational changes, particularly in a region called loop 2 within the catalytic site, thereby altering the enzyme's substrate preference. mdpi.comvirginia.edu For instance, the binding of ATP or dATP to the s-site promotes the reduction of UDP (and CDP). acs.org

The binding of effectors to these sites communicates subtle differences in base size and hydrogen-bonding patterns to induce major conformational rearrangements in the active site, ensuring a balanced production of all four dNTPs. nih.gov

Feedback inhibition is a critical mechanism for maintaining dNTP pool homeostasis and preventing the mutagenic effects of imbalanced or excessive dNTP levels. fiveable.menih.gov The primary inhibitor of RNR activity is dATP, the end product of the pathway that begins with ADP reduction. acs.orgdiva-portal.org

When dATP levels accumulate, it binds with high affinity to the a-site, displacing the activator ATP. mdpi.com This binding event drives the equilibrium of the enzyme from smaller, active oligomers (like α2β2) towards larger, inactive complexes, such as the α6β2 holocomplex. nih.govmdpi.com In this inhibited state, the distance between the radical-generating β subunit and the catalytic site in the α subunit is too great for the essential radical transfer to occur, effectively shutting down all dNTP synthesis. acs.org Studies in mutant mouse T-lymphoma cells with altered allosteric sites have confirmed that this feedback inhibition is crucial for limiting the size of dNTP pools. nih.gov This dATP-mediated feedback loop ensures that DNA precursors are not overproduced, safeguarding genome stability.

Effector Binding Sites and Conformational Changes

Transcriptional and Post-Translational Control of Enzymes in dUDP Trianion Metabolism

Beyond the rapid response of allosteric regulation, cells employ longer-term strategies to control the availability of enzymes in the dUDP metabolic pathway, primarily through transcriptional and post-translational control of RNR. researchgate.netnih.gov

The expression of RNR genes is tightly linked to the cell cycle and cellular stress signals. researchgate.net For example, in response to DNA damage or replication stress, the transcription of RNR genes is rapidly increased to provide the necessary dNTPs for repair. nih.gov In yeast, this is controlled by the Crt1 (Rfx1) protein, a DNA-binding factor that typically represses the transcription of RNR genes. researchgate.net During DNA damage, checkpoint pathways lead to the modification of Crt1, lifting its repressive function and allowing for increased RNR production. researchgate.net

Post-translational modifications (PTMs) add another layer of regulation, allowing for rapid changes in enzyme activity, localization, or stability without altering protein synthesis. wikipedia.orgabcam.com

Inhibitory Proteins: In Saccharomyces cerevisiae, a small protein called Sml1 binds to and inhibits the RNR complex. During S phase or in response to DNA damage, the checkpoint kinase Dun1 phosphorylates Sml1, marking it for degradation and thereby activating RNR. researchgate.netnih.gov

Subcellular Localization: Regulation can also be achieved by controlling the location of RNR subunits. In yeast, the catalytic subunits Rnr2/Rnr4 are kept in the nucleus, separate from the regulatory subunit Rnr1 in the cytoplasm. nih.gov In response to DNA damage or upon entry into S phase, Rnr2/Rnr4 is exported to the cytoplasm, allowing it to form an active complex with Rnr1. nih.gov

Other PTMs: Like many enzymes, those in nucleotide metabolism can be subject to various PTMs, including phosphorylation, ubiquitination, and acetylation, which can alter their catalytic activity, stability, or interactions with other proteins. nih.govmdpi.com For instance, phosphorylation is a common mechanism for controlling enzyme activity in response to cellular signals. wikipedia.orgabcam.com

Interplay with Cellular Energy Status and Signaling Pathways

The cell's energy state, often reflected by the ratio of AMP to ATP, is a critical determinant of metabolic activity. mdpi.com High levels of ATP, signaling an energy-replete state, not only act as an allosteric activator of RNR but also provide the energy required for the energetically expensive process of DNA replication. mcgill.ca The AMP-activated protein kinase (AMPK) pathway is a master sensor of cellular energy. mdpi.comfiveable.me When energy levels are low (high AMP:ATP ratio), AMPK is activated, and it works to restore energy balance by switching on ATP-producing catabolic pathways and shutting down ATP-consuming anabolic processes, which would include dNTP synthesis. mdpi.com

Key signaling pathways coordinate dNTP synthesis with cellular events like cell cycle progression and the DNA damage response.

Nutrient Sensing Pathways: The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism in response to nutrient availability and growth factors. fiveable.memdpi.com By controlling processes like protein synthesis, mTORC1 can influence the production of enzymes required for nucleotide metabolism. mcgill.ca

DNA Damage and Cell Cycle Checkpoints: As mentioned, DNA damage triggers checkpoint signaling cascades (e.g., the Mec1-Rad53-Dun1 pathway in yeast) that directly upregulate RNR activity to facilitate DNA repair. researchgate.net This ensures that the building blocks for DNA synthesis are available precisely when and where they are needed to maintain genome integrity.

This intricate network of regulation ensures that the synthesis of dUDP and other dNTPs is robustly controlled, linking it directly to the cell's energy resources, its proliferative state, and its response to genotoxic stress.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Deoxyuridine Diphosphate dUDP
Deoxythymidine Triphosphate dTTP
Deoxyadenosine (B7792050) Triphosphate dATP
Adenosine (B11128) Triphosphate ATP
Deoxyguanosine Triphosphate dGTP
Uridine (B1682114) Diphosphate UDP
Cytidine Diphosphate CDP
Guanosine Diphosphate GDP
Adenosine Diphosphate ADP
Deoxycytidine Diphosphate dCDP
Adenosine Monophosphate AMP
Deoxyuridine Monophosphate dUMP
Deoxycytidylate dCMP
Deoxythymidine Monophosphate dTMP
Deoxyuridine 5'-triphosphate dUTP
Phosphatidylinositol 3,4,5-trisphosphate PIP3
S-adenosylmethionine -
Acetyl-CoA -
NAD+ -

Cellular and Molecular Functions of Dudp Trianion and Its Derivatives

Essential Role in Deoxyribonucleotide Triphosphate (dNTP) Pool Homeostasis

The maintenance of a balanced pool of deoxyribonucleoside triphosphates (dNTPs) is paramount for the integrity of the genome. nih.govnih.gov Deviations from the optimal concentrations of dNTPs can lead to increased mutation rates and genomic instability. nih.govdiva-portal.org dUDP is a central molecule in the metabolic pathways that ensure this homeostasis.

Maintenance of dUTP:dTTP Ratios and DNA Integrity

One of the most critical functions related to dUDP is the regulation of the cellular ratio of deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP). excedr.comoup.com dUDP is a direct precursor to dUTP through the action of nucleoside diphosphate (B83284) kinase. ontosight.ai However, the accumulation of dUTP is highly toxic to the cell. DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the misincorporation of uracil (B121893) into DNA in place of thymine. oup.comontosight.ai

To prevent this, cells have evolved robust mechanisms to keep the dUTP/dTTP ratio extremely low. excedr.comoup.com The primary enzyme responsible for this is dUTP pyrophosphatase (dUTPase), which rapidly hydrolyzes dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate. excedr.comnih.gov This action serves a dual purpose: it eliminates the problematic dUTP from the nucleotide pool and generates dUMP, the direct precursor for the synthesis of dTTP. nih.govcymitquimica.comwikipedia.org

A high dUTP/dTTP ratio can trigger a futile cycle of DNA repair. oup.comdiva-portal.org The incorporated uracil is recognized and excised by uracil-DNA glycosylase, creating an abasic site. ontosight.ai While this is a normal repair process, an elevated dUTP/dTTP ratio can lead to the re-incorporation of dUTP at the same site, initiating another round of excision and repair. oup.com This continuous cycle can result in DNA strand breaks, chromosomal rearrangements, and ultimately, cell death. excedr.comoup.comdiva-portal.org Therefore, the metabolic flux through dUDP to dUTP and subsequently to dUMP is a critical determinant of DNA integrity.

EnzymeSubstrate(s)Product(s)Cellular Function
Ribonucleotide Reductase UDPdUDPReduces ribonucleotides to deoxyribonucleotides. nih.govbiorxiv.org
Nucleoside Diphosphate Kinase dUDP, ATPdUTP, ADPPhosphorylates dUDP to dUTP. ontosight.ai
dUTP Pyrophosphatase (dUTPase) dUTPdUMP, PPiHydrolyzes dUTP to prevent its incorporation into DNA and to provide a substrate for dTTP synthesis. excedr.comnih.gov
Thymidylate Synthase dUMPdTMPMethylates dUMP to form dTMP, a precursor for dTTP.

Contribution to DNA Replication and Repair Processes

As an intermediate in the synthesis of dTTP, dUDP is fundamentally linked to DNA replication and repair. cymitquimica.com Both processes require a continuous and balanced supply of all four dNTPs to synthesize new DNA strands accurately and efficiently. mdpi.comsparknotes.comkhanacademy.org

During DNA replication, DNA polymerases, such as polymerase delta, incorporate dNTPs to build new complementary strands. nih.gov A sufficient supply of dTTP, derived from the pathway involving dUDP, is essential for this process. cymitquimica.com Any disruption in the dNTP pools, including a shortage of dTTP, can stall replication forks and lead to the activation of DNA damage checkpoints. diva-portal.orgnih.govumcg.nl

Similarly, various DNA repair mechanisms, including base excision repair, nucleotide excision repair, and double-strand break repair, rely on DNA synthesis to replace damaged sections of DNA. nih.govnih.govjackwestin.com The availability of dNTPs, and therefore the metabolic pathways that produce them, is a critical factor in the cell's ability to respond to DNA damage. nih.gov Studies have shown that a reduced dNTP pool can lead to shortened telomeres and increased genomic instability. diva-portal.orgnih.gov

Potential Interactions with RNA-Processing Enzymes (via related nucleoside polyphosphates)

While dUDP itself is primarily associated with DNA metabolism, the broader class of nucleoside polyphosphates, including related uridine-containing molecules, has been shown to interact with various enzymes, some of which are involved in RNA processing.

Recent discoveries have revealed the existence of non-canonical RNA caps (B75204), where molecules other than the standard 7-methylguanosine (B147621) are attached to the 5' end of RNA. royalsocietypublishing.org Among these are UDP-sugar conjugates like UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov These discoveries suggest a potential for crosstalk between nucleotide metabolism and RNA function.

Enzymes from the Nudix (nucleoside diphosphate linked to x) hydrolase family are known to process a wide range of substrates, including nucleoside diphosphates. jst.go.jp For instance, the human Nudt5 has been shown to decap UDP-GlcNAc-capped RNA in vitro. nih.govnih.gov Furthermore, some enzymes can hydrolyze nucleoside diphosphates (NDPs) and triphosphates (NTPs), albeit with lower efficiency compared to their primary RNA substrates. nih.gov This suggests that under certain cellular conditions, nucleoside polyphosphates could act as competitive inhibitors for RNA processing enzymes. nih.gov

Dinucleoside polyphosphates (NpₙNs), which can be viewed as two nucleosides joined by a polyphosphate bridge, have also been identified as a new class of RNA caps in bacteria. acs.org These molecules can be synthesized by various enzymes, including some ligases and aminoacyl-tRNA synthetases. jst.go.jp The ability of these molecules to be incorporated as initiating nucleotides during transcription highlights another layer of interaction between nucleotide derivatives and RNA metabolism. acs.org

While direct interactions between dUDP trianion and RNA-processing enzymes are not well-documented, the known functions of structurally related nucleoside polyphosphates open up the possibility of such connections. The cellular roles of these molecules are part of a complex and interconnected metabolic network that influences gene expression at multiple levels.

Enzyme/Enzyme FamilyInteracting Nucleoside Polyphosphate(s)Observed Effect/Function
Human Nudix Hydrolase (Nudt5) UDP-GlcNAc-RNADecapping of UDP-GlcNAc-capped RNA. nih.govnih.gov
RppH (E. coli) NTPs, NDPsHydrolysis of NTPs and NDPs (low efficiency), competitive inhibition of RNA substrate binding. nih.gov
Aminoacyl-tRNA Synthetases ATP, other NTPsSynthesis of dinucleoside polyphosphates (NpₙNs). jst.go.jpacs.org
T4 RNA Ligase NTPsCatalyzes the synthesis of dinucleoside polyphosphates. jst.go.jp
Ribonuclease A (RNase A) Uridine (B1682114) nucleotides with 5' oligophosphatesInhibition of RNase A activity, with binding affinity increasing with phosphate (B84403) chain length. nih.gov

Advanced Research Methodologies for Studying Dudp Trianion

Chemo-Enzymatic Synthesis of dUDP Trianion and Analogues for Research Applications

The synthesis of 2'-deoxyuridine (B118206) 5'-diphosphate (dUDP) and its analogues is crucial for a wide range of research applications, including structural biology, enzymology, and drug discovery. Chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, have emerged as powerful strategies for producing these complex molecules. beilstein-journals.orgnih.gov These approaches often involve the chemical synthesis of a modified precursor, which is then enzymatically converted to the final dUDP analogue. researchgate.net This strategy allows for the creation of molecules that would be difficult to produce by purely chemical or enzymatic means. beilstein-journals.orgchem960.com

A notable application of this methodology is the synthesis of fluorinated sugar nucleotides, which serve as valuable mechanistic probes for glycosyltransferases. nih.gov For instance, an effective procedure has been developed for the synthesis of 2-deoxy-2-fluoro-sugar nucleotides. nih.gov This involves the electrophilic fluorination of glycals, followed by either further chemical transformations or enzymatic steps to yield the desired fluorinated sugar nucleotide. nih.gov These fluorinated analogues often act as competitive inhibitors of their corresponding glycosyltransferases, binding tightly to the enzyme and providing valuable insights into the catalytic mechanism. nih.gov

Enzymes play a pivotal role in these synthetic strategies, offering high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. beilstein-journals.orgnih.gov By leveraging enzymes, researchers can perform specific transformations on complex molecules with high efficiency and under mild reaction conditions. beilstein-journals.org This has led to the development of innovative synthetic routes for a variety of natural products and their analogues. nih.gov

Development of Novel Phosphorylation Protocols

Phosphorylation is a key step in the synthesis of nucleotides like dUDP. Traditional chemical phosphorylation methods can be challenging, often requiring harsh conditions and complex protecting group strategies. Consequently, the development of novel, milder, and more efficient phosphorylation protocols is an active area of research.

Enzyme-based phosphorylation methods offer a promising alternative. mdpi.com Protein kinases, for example, catalyze the transfer of a phosphate (B84403) group from ATP to a specific substrate with high precision. mdpi.com While primarily known for their role in protein phosphorylation, the principles of enzymatic phosphorylation can be adapted for the synthesis of small molecules. mdpi.com

Another innovative approach is protein pyrophosphorylation by inositol (B14025) phosphates, a novel post-translational modification that has been observed in plants. frontiersin.org This non-enzymatic process involves the transfer of a β-phosphate group from an inositol pyrophosphate to a pre-phosphorylated serine residue. frontiersin.org While currently studied in the context of protein modification, the underlying chemical principles could potentially be harnessed for the development of new phosphorylation methods for small molecules like dUDP precursors.

Recent advancements in mass spectrometry techniques have also significantly contributed to the study of phosphorylation. Methods like the Mascot Delta Score, which utilizes the difference between the top two matches of modification sites for the same peptides in a database search, have improved the localization of phosphorylation sites. researchgate.net

Structural Biology Approaches: X-ray Crystallography and Cryo-EM of this compound-Enzyme Complexes

Understanding the three-dimensional structure of this compound in complex with enzymes is fundamental to elucidating its biological function and for designing specific inhibitors. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine these high-resolution structures.

X-ray crystallography has been instrumental in revealing the atomic details of how dUDP and its analogues bind to various enzymes. For example, the crystal structure of Trypanosoma cruzi dUTPase in complex with dUDP revealed a novel binding fold and significant conformational changes upon nucleotide binding. nih.gov This structure provided a clear picture of a trapped enzyme-substrate arrangement, highlighting the principles of structure-induced specificity and catalysis. nih.gov Similarly, high-resolution X-ray structures of UDP-galactose 4-epimerase complexed with UDP-phenol, a substrate analogue, have provided crucial insights into the enzyme's catalytic mechanism. wisc.edu The study of various enzyme-ligand complexes, including those with dUDP analogues, allows researchers to piece together the different conformational states of an enzyme throughout its catalytic cycle. wisc.edu

Cryo-EM has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are difficult to crystallize. Recent cryo-EM studies have provided valuable structural information on enzymes that interact with UDP-sugars, which are structurally related to dUDP. For instance, the cryo-EM structure of human O-GlcNAcylation enzyme pair OGT-OGA complex, which binds UDP-N-acetylglucosamine, was determined, revealing the architecture of this important enzyme complex. emdataresource.org Another significant study using cryo-EM on human UDP-glucose dehydrogenase (hUGDH) revealed that the enzyme expressed in Escherichia coli co-purifies with a nucleotide sugar that stabilizes it in an inactive conformation. acs.orgnih.gov This finding was crucial for understanding the enzyme's allosteric regulation. acs.orgnih.gov Furthermore, cryo-EM structures of human exostosin-like 3 (EXTL3) in both apo and UDP-bound forms have shed light on the mechanism of heparan sulfate (B86663) backbone polymerization. researchgate.net

EnzymeLigandTechniqueResolution (Å)Key Findings
Trypanosoma cruzi dUTPasedUDPX-ray Crystallography-Revealed a novel dUTP/dUDP binding fold and extensive structural rearrangements upon binding. nih.gov
UDP-galactose 4-epimeraseUDP-phenolX-ray Crystallography1.8Demonstrated that UDP-phenol binds similarly to the natural substrate, UDP-glucose. wisc.edu
UDP-galactopyranose mutaseUDP-GalpX-ray Crystallography2.3 (oxidized), 2.5 (reduced)Provided a snapshot of the substrate-bound enzyme poised for covalent catalysis. nih.govosti.gov
Human OGT-OGA complexUDP-N-acetylglucosamineCryo-EM-Determined the structure of the human O-GlcNAcylation enzyme pair complex. emdataresource.org
Human UGDHUX4OCryo-EM2.38Revealed that the enzyme co-purifies with an inhibitor-mimicking nucleotide sugar. acs.orgnih.gov
Human EXT1-EXT2 heterodimerUDP-GlcNAcCryo-EM-Provided the structural basis for heparan sulfate co-polymerase action. pdbj.org
Human EXTL3UDPCryo-EM-Characterized the bi-domain architecture and provided insights into the polymerization mechanism. researchgate.net

Computational and Theoretical Studies: Molecular Dynamics and Quantum Chemical Approaches

Computational and theoretical methods, such as molecular dynamics (MD) simulations and quantum chemical (QC) calculations, provide powerful tools to complement experimental studies of this compound and its interactions with enzymes. nih.govrsc.org These approaches offer insights into the dynamic behavior of these systems at an atomic level, which can be difficult to obtain through experimental methods alone. nih.govebsco.com

Molecular dynamics simulations can be used to study the conformational changes and dynamics of dUDP-enzyme complexes over time. nih.govnih.gov By simulating the motions of atoms and molecules, researchers can gain a deeper understanding of how ligands bind to their target proteins and how enzymes carry out their catalytic functions. ebsco.com These simulations can reveal, for example, the opening and closing of active site loops, which can be critical for substrate access and product release. nih.gov The accuracy of MD simulations depends heavily on the quality of the force fields used to describe the interactions between atoms. rug.nl

Quantum chemical methods, such as density functional theory (DFT), are employed to study the electronic structure and reactivity of molecules. spbu.ruscirp.orgmdpi.com These methods can be used to calculate the energies of different molecular conformations, transition states of chemical reactions, and various spectroscopic properties. scirp.org For instance, QC calculations can help to elucidate the mechanism of enzymatic reactions by identifying the lowest energy pathway for the conversion of substrate to product. rsc.orgchemrxiv.org Combining QC methods with molecular mechanics (QM/MM) allows for the study of enzymatic reactions within the full protein environment, providing a more realistic model of the biological system. rsc.org

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying the interactions between this compound and its target enzymes in solution. nih.gov NMR can provide information on the binding affinity, the specific atoms involved in the interaction, and any conformational changes that occur upon binding. nih.gov

One common NMR technique is chemical shift perturbation, where changes in the NMR signals of the protein or the ligand are monitored upon complex formation. nih.gov These changes can be used to map the binding site on the protein and to determine the dissociation constant of the complex. nih.gov Another powerful technique is saturation transfer difference (STD) NMR, which is particularly useful for studying the interactions of small molecules with large proteins. nih.gov STD NMR can identify the specific parts of a ligand that are in close contact with the protein. nih.gov

NMR is also well-suited for studying the structure and dynamics of proteins and their complexes. uzh.ch By measuring various NMR parameters, such as nuclear Overhauser effects (NOEs) and scalar couplings, it is possible to determine the three-dimensional structure of a protein-ligand complex in solution. uzh.ch Furthermore, relaxation-edited NMR spectroscopy can provide insights into the dynamic processes that occur within these complexes. mdpi.com

NMR TechniqueInformation Provided
1D ¹H-NMRBasic information about the presence and chemical environment of protons. mdpi.com
2D COSYCorrelation of scalar-coupled protons, useful for assigning signals in small peptides. uzh.ch
2D NOESYInformation about the spatial proximity of protons, crucial for structure determination. uzh.ch
Chemical Shift PerturbationIdentifies binding epitopes and determines binding affinity. nih.gov
Saturation Transfer Difference (STD)Identifies the binding epitope of a ligand. nih.gov
Relaxation-Edited NMRProvides insights into the dynamics of protein-ligand complexes. mdpi.com

Metabolic Flux Analysis and Isotope Tracing in this compound Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com When combined with stable isotope tracing, MFA can provide detailed insights into the flow of metabolites through complex biochemical networks, including those involving this compound. mdpi.comnih.govmdpi.com

Isotope tracing experiments involve feeding cells with a substrate that is labeled with a stable isotope, such as ¹³C or ¹⁵N. mdpi.comrsc.org The labeled atoms are then incorporated into downstream metabolites, and their distribution can be measured using techniques like mass spectrometry (MS) or NMR. mdpi.comnih.gov By analyzing the isotopic labeling patterns of metabolites, researchers can deduce the relative contributions of different metabolic pathways to their synthesis. mdpi.comwindows.net

This approach has been successfully applied to study nucleotide sugar metabolism in various cell types. mdpi.com For example, by feeding cells with ¹³C-labeled glucose, it is possible to trace the incorporation of carbon atoms into UDP-glucose and other nucleotide sugars, revealing the activity of pathways such as glycolysis and the pentose (B10789219) phosphate pathway. mdpi.comwindows.net Untargeted metabolomics combined with stable isotope tracing can provide a comprehensive view of the metabolic landscape and how it is altered under different conditions. windows.net

Dynamic MFA extends these capabilities to transient cultures, allowing for the analysis of metabolic fluxes as they change over time. nih.gov This is particularly useful for studying cellular responses to environmental perturbations. nih.gov

Genetic and Genomic Approaches to Elucidate this compound Metabolism Regulation

Genetic and genomic approaches are essential for understanding the regulation of metabolic pathways involving this compound. diva-portal.orgoup.com By studying the genes that encode the enzymes in these pathways, researchers can gain insights into how their expression and activity are controlled. diva-portal.orgdiva-portal.org

Genome-wide analyses can identify all the members of a particular gene family, such as the UDP-glucose dehydrogenases, which are key enzymes in nucleotide sugar metabolism. nih.gov Subsequent studies can then characterize the tissue-specific expression patterns of these genes and the biochemical properties of the different enzyme isoforms. nih.gov Such studies have revealed that different isoforms can have varying affinities for their substrates and different catalytic constants, suggesting that they play distinct regulatory roles in partitioning carbon between different metabolic pathways. nih.gov

Transcriptional analysis can be used to investigate how the expression of genes involved in dUDP metabolism is affected by various factors, such as nutrient availability, light, and temperature. diva-portal.orgdiva-portal.org For example, studies in Arabidopsis have shown that the expression of UDP-glucose pyrophosphorylase (UGPase) is upregulated by phosphate deficiency, sucrose (B13894) feeding, and light exposure. diva-portal.orgdiva-portal.org These findings suggest a complex interplay of signals that regulate the synthesis of UDP-glucose, a key precursor for many important biomolecules. diva-portal.orgdiva-portal.org

Furthermore, the study of gene-metabolite and gene-trait correlations can be a powerful tool for discovering new genes involved in specialized metabolic pathways. oup.com The post-genomic era has provided an arsenal (B13267) of tools for generating genome, transcriptome, and metabolome data, which have revolutionized the investigation of plant metabolism and its regulation. oup.com

Dysregulation of Dudp Trianion Metabolism and Pathological Implications

Consequences of Imbalanced dNTP Pools involving dUDP Trianion Derivatives

The fidelity of DNA replication and repair is highly dependent on a balanced supply of all four dNTPs. Dysregulation of the metabolic pathway originating from dUDP can severely distort this balance, leading to detrimental effects on genomic integrity. An imbalance between the pyrimidine (B1678525) derivatives, specifically the ratio of dTTP to deoxycytidine triphosphate (dCTP), is particularly mutagenic. biologists.com Such distortions can lead to increased rates of spontaneous mutations, including incorrect nucleotide incorporations, insertions, deletions, and strand misalignments during DNA replication. diva-portal.org

Similarly, an elevated ratio of dTTP to dCTP can trigger the misincorporation of thymidine (B127349) opposite a guanine (B1146940) base instead of cytidine. tandfonline.com Conversely, a relative excess of dCTP can also slow replication fork progression and inhibit the activity of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for preventing DNA under-replication. plos.org These imbalances are not always detected by S-phase checkpoints, allowing cells with severely distorted dNTP pools to proceed through the cell cycle, thereby propagating mutations and genomic instability. diva-portal.org

Table 1: Impact of Enzyme Dysregulation on dNTP Pools and Genomic Stability

Dysregulated Enzyme/ConditionAffected dUDP DerivativeConsequence on dNTP PoolPathological Implication
Thymidylate Synthase (TS) InhibitiondUMP / dUTPAccumulation of dUMP; increased dUTP/dTTP ratio. wikipedia.orgbiorxiv.orgDNA damage, thymineless death, genomic instability. wikipedia.orgoup.com
dUTPase (DUT) DeficiencydUTPMassive accumulation of dUTP. biorxiv.orgIncreased uracil (B121893) incorporation into DNA, futile repair cycles, DNA damage. oup.combiorxiv.org
Cytidine Deaminase (CDA) DeficiencydCTPExcess dCTP, leading to a pyrimidine pool imbalance. plos.orgInhibition of PARP-1 activity, under-replicated DNA, formation of ultrafine anaphase bridges. plos.org
Thymidine Phosphorylase DeficiencydTTPIncreased dTTP:dCTP ratio in mitochondria. nih.govMitochondrial DNA depletion and instability. nih.gov

Relevance in Rapidly Proliferating Cells and Genomic Instability

The metabolic pathway involving dUDP is of paramount importance in the context of rapidly proliferating cells, most notably cancer cells. biorxiv.org To sustain continuous cell division, cancer cells have a heightened demand for dNTPs for DNA synthesis. This often leads to the upregulation of the enzymes involved in de novo pyrimidine biosynthesis, including ribonucleotide reductase (RNR) and thymidylate synthase (TS). biologists.comnih.govtandfonline.com

Elevated levels of TS are observed in numerous human cancers and are often associated with a worse clinical outcome. tandfonline.com Overexpression of TS can lead to an imbalanced dNTP pool, specifically an increased dTTP/dCTP ratio, which can promote genetic alterations and contribute to malignant transformation. tandfonline.com Similarly, RNR is among the most frequently upregulated genes across many cancer types. biologists.com Upregulation of the RNR subunit RRM2 can lead to the accumulation of genomic uracil, particularly when dUTPase levels are low, by increasing the production of dUDP which is subsequently converted to dUTP. biologists.com This process induces replication stress and contributes significantly to the genomic instability that drives tumor evolution. biologists.combiorxiv.org

Therefore, the dysregulation of dUDP metabolism is not merely a consequence of malignant transformation but can be a causal factor. The resulting genomic instability provides a selective advantage for cancer cells by accelerating the accumulation of mutations that can lead to aggressive phenotypes and resistance to therapy. biorxiv.org This makes the enzymes of the pyrimidine synthesis pathway, such as RNR and TS, important targets for cancer chemotherapy. nih.govwikipedia.org

Table 3: Role of dUDP Pathway Enzymes in Cancer and Genomic Instability

EnzymeRole in dUDP PathwayRelevance in CancerConsequence of Dysregulation
Ribonucleotide Reductase (RNR)Reduces UDP to dUDP. researchgate.netExpression is elevated in many cancers to meet the high demand for dNTPs. biologists.comnih.govdNTP pool imbalance, potential for dUTP accumulation, replication stress, genomic instability. biologists.com
Thymidylate Synthase (TS)Catalyzes the conversion of dUMP (derived from dUDP) to dTMP. nih.govwikipedia.orgOften overexpressed in tumors; high levels are associated with poor prognosis. tandfonline.combiorxiv.orgdNTP pool imbalance (altered dTTP/dCTP ratio), promotion of genetic alterations, EMT-mediated metastasis. tandfonline.combiorxiv.org
dUTPase (DUT)Hydrolyzes dUTP to dUMP, preventing dUTP accumulation. nih.govLow levels in combination with high RNR activity can be detrimental.Increased dUTP incorporation into DNA, leading to replication stress and DNA damage. biologists.com

Q & A

Q. How can cross-disciplinary approaches enhance understanding of this compound’s role in DNA repair mechanisms?

  • Methodological Answer : Integrate biochemical assays (e.g., gel electrophoresis for DNA lesion analysis) with single-molecule imaging (e.g., TIRF microscopy) to visualize real-time interactions. Collaborate with computational biologists to model repair kinetics and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dUDP trianion
Reactant of Route 2
dUDP trianion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.